molecular formula C21H15ClN4S2 B2516630 (Z)-5-(2-(2-(4-chlorophenyl)-1-cyanovinyl)thiazol-4-yl)-2-(ethylthio)-6-methylnicotinonitrile CAS No. 441743-10-8

(Z)-5-(2-(2-(4-chlorophenyl)-1-cyanovinyl)thiazol-4-yl)-2-(ethylthio)-6-methylnicotinonitrile

Cat. No. B2516630
CAS RN: 441743-10-8
M. Wt: 422.95
InChI Key: SLLLUXFUBZEEQL-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-(2-(2-(4-chlorophenyl)-1-cyanovinyl)thiazol-4-yl)-2-(ethylthio)-6-methylnicotinonitrile is a useful research compound. Its molecular formula is C21H15ClN4S2 and its molecular weight is 422.95. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-(2-(2-(4-chlorophenyl)-1-cyanovinyl)thiazol-4-yl)-2-(ethylthio)-6-methylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-(2-(2-(4-chlorophenyl)-1-cyanovinyl)thiazol-4-yl)-2-(ethylthio)-6-methylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Research has focused on the synthesis of novel derivatives and their photoluminescent properties, indicating a broad interest in the compound's potential for materials science applications. For instance, the synthesis and characterization of photoluminescent 3,4-ethylenedioxythiophene derivatives have been explored, highlighting methods for producing compounds with potential utility in electronic and photonic devices (Pepitone, Hardaker, & Gregory, 2003).

Potential Applications

  • Photoluminescence and Nonlinear Optical (NLO) Properties : The compound's derivatives have been investigated for their photoluminescent and nonlinear optical properties, suggesting applications in the development of new materials for electronic and optical technologies. For example, selected molecules based on (-1-cyanovinyl)benzonitrile have been studied for their NLO applications, demonstrating significant potential in material science for the creation of novel optoelectronic devices (Mydlova et al., 2020).
  • Antimicrobial and Mosquito Larvicidal Activity : Some research has also delved into the biological activity of related compounds, including their antimicrobial and mosquito larvicidal activities. This suggests a potential for the development of new pharmaceuticals or pesticides (Rajanarendar et al., 2010).

Molecular Docking and Antioxidant Activity

  • The compound's derivatives have undergone molecular docking studies to assess their efficacy as antioxidant agents, further underscoring the chemical's versatility in scientific research (Hossan, 2020).

properties

IUPAC Name

5-[2-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1,3-thiazol-4-yl]-2-ethylsulfanyl-6-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4S2/c1-3-27-20-16(11-24)9-18(13(2)25-20)19-12-28-21(26-19)15(10-23)8-14-4-6-17(22)7-5-14/h4-9,12H,3H2,1-2H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLLUXFUBZEEQL-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C(C=C1C#N)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NC(=C(C=C1C#N)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)Cl)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-(2-(2-(4-chlorophenyl)-1-cyanovinyl)thiazol-4-yl)-2-(ethylthio)-6-methylnicotinonitrile

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